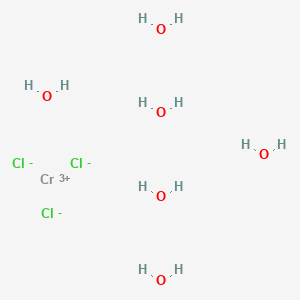
Flamprop
Übersicht
Beschreibung
Flamprop is an obsolete herbicide usually formulated as the methyl variant . It has a low aqueous solubility and is not volatile . It can be persistent in soil systems . Very little data is available regarding its toxicity to biodiversity but it does appear to be moderately toxic to aquatic species .
Molecular Structure Analysis
Flamprop has the molecular formula C19H19ClFNO3 . Its IUPAC name is isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate . The molecular weight is 363.810 .Physical And Chemical Properties Analysis
Flamprop has a low aqueous solubility and is not volatile . It can be persistent in soil systems . The molecular weight is 363.810 .Wissenschaftliche Forschungsanwendungen
Agriculture: Weed Control in Wheat
Flamprop was primarily used as a post-emergence herbicide for controlling wild oats and other grass weeds in wheat. Its application in agriculture was significant for maintaining crop health and yield .
Environmental Science: Soil Persistence Studies
Due to its low aqueous solubility and non-volatile nature, Flamprop can be persistent in soil systems. Research in environmental science often focuses on understanding the long-term effects of such compounds on soil health and fertility .
Aquatic Toxicology: Impact on Aquatic Species
Flamprop is moderately toxic to aquatic species. Scientific studies in this field aim to assess the acute ecotoxicity of Flamprop on organisms like fish and Daphnia, which are crucial for maintaining aquatic biodiversity .
Human Health: Toxicological Assessment
Although Flamprop has low oral toxicity to mammals, including humans, its overall implications for human health are not fully understood. Research in this area involves exploring the potential health risks associated with exposure to Flamprop .
Chemical Engineering: Synthesis and Isomerism
Flamprop is a chiral molecule existing as L- and D-isomers. Research in chemical engineering may involve the synthesis of these isomers and studying their properties, which could lead to the development of more effective and safer herbicides .
Polymer Science: Flame Retardant Applications
While not a direct application of Flamprop, the field of polymer science explores the development of novel flame-retardant technologies for fire-safe polymeric materials. Flamprop’s structure could inspire the design of new compounds with improved safety profiles .
Pesticide Development: Propesticide Implications
The concept of propesticides involves structural modification of parent molecules to enhance selectivity and efficacy. Flamprop’s chemical framework could be studied to design new propesticides with targeted action and reduced environmental impact .
Regulatory Science: Compliance and Obsolescence
Flamprop is considered obsolete and is not approved under current regulations. However, research in regulatory science examines the historical context and the reasons behind the phasing out of such compounds, which informs future regulatory decisions .
Safety and Hazards
Wirkmechanismus
Target of Action
Flamprop, also known as methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate, is a herbicide that primarily targets the microtubules in plant cells . Microtubules play a crucial role in cell division and growth, making them an effective target for herbicides.
Mode of Action
Flamprop interacts with its targets, the microtubules, by disrupting their assembly and orientation . This disruption leads to defects in the spindle and phragmoblast structures, which are essential for cell division and growth . As a result, cell division activity ceases, leading to the death of the plant cells .
Pharmacokinetics
It is known that flamprop is persistent in soil systems . This suggests that Flamprop may have low solubility and volatility, which could impact its bioavailability and efficacy as a herbicide .
Result of Action
The molecular and cellular effects of Flamprop’s action include the cessation of cell division activity, disruption of microtubule orientation, and defects in spindle and phragmoblast structures . These effects lead to the death of the plant cells, thereby inhibiting the growth of the plants.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Flamprop. For instance, Flamprop is known to be persistent in soil systems, suggesting that it may remain active for a long period after application . .
Eigenschaften
IUPAC Name |
2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMVCCFZCMYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058137 | |
| Record name | Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58667-63-3 | |
| Record name | Flamprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58667-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, (trimethylsilyl)methyl ester](/img/structure/B1223114.png)


![2-bromo-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1223117.png)


![3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1223123.png)


